2-Methoxy vs. 2-Hydroxy Substitution: Hydrogen-Bond Donor Elimination and Lipophilicity Shift
The target compound replaces the 2-hydroxy group found in the direct analog 8-ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1071977-11-1) with a 2-methoxy group. This substitution eliminates the sole hydrogen-bond donor (HBD) of the scaffold and increases computed lipophilicity [1].
| Evidence Dimension | Hydrogen-bond donor count and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | HBD count = 0; XLogP3-AA = 1.2; molecular weight = 219.24 g/mol [1] |
| Comparator Or Baseline | 8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1071977-11-1): HBD count = 1; molecular weight = 205.21 g/mol; estimated XLogP ≈ 0.5–0.8 (based on a –14 Da mass difference relative to the target and the replacement of –OCH₃ with –OH) |
| Quantified Difference | ΔHBD = −1 (complete elimination of HBD capacity); ΔXLogP ≈ +0.4 to +0.7 units; ΔMW = +14.03 g/mol |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA algorithm) and ChemSrc structural databases; no experimental logD or permeability data available for either compound. |
Why This Matters
Elimination of the hydrogen-bond donor reduces the compound's susceptibility to metabolic conjugation (e.g., glucuronidation or sulfation at the 2-position) and alters membrane permeation, which is critical when selecting a scaffold for cell-based phenotypic screening or oral bioavailability optimization.
- [1] PubChem Compound Summary for CID 118704836, 8-Ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one. Computed properties: XLogP3-AA = 1.2, HBD = 0, Rotatable Bond Count = 2. National Center for Biotechnology Information (2026). View Source
